molecular formula C9H7Br2FO2 B2714382 Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate CAS No. 1566900-03-5

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate

Cat. No.: B2714382
CAS No.: 1566900-03-5
M. Wt: 325.959
InChI Key: JDZXEBKAUYNVQO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H8Br2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Scientific Research Applications

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate typically involves the esterification of 3-bromo-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetic acid derivatives.

    Oxidation: 3-bromo-4-fluorophenylacetic acid.

    Reduction: 3-bromo-4-fluorophenylethanol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-bromo-2-(3-methoxyphenyl)acetate
  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Uniqueness

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXEBKAUYNVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566900-03-5
Record name methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
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